

Application Notes and Protocols for 4-Heptylcyclohexanone

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Compound of Interest

Compound Name: 4-Heptylcyclohexanone

Cat. No.: B1338795

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This comprehensive guide provides detailed experimental procedures and technical insights into the synthesis, purification, characterization, and potential applications of **4-Heptylcyclohexanone**. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document emphasizes the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction and Physicochemical Properties

4-Heptylcyclohexanone is a cyclic ketone with a heptyl substituent at the 4-position of the cyclohexanone ring. Its molecular structure lends it to applications in fragrance, materials science, and as an intermediate in organic synthesis.^[1] Understanding its physical and chemical properties is paramount for its effective use and manipulation in a laboratory setting.

Table 1: Physicochemical Properties of **4-Heptylcyclohexanone**

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₄ O	[2]
Molecular Weight	196.33 g/mol	[2]
CAS Number	16618-75-0	[2]
Boiling Point	118-120 °C (at 5 Torr)	[2]
Appearance	Colorless to pale yellow liquid	[3]
Storage	Room temperature, in a dry, well-ventilated place	[4][5]

Safety Precautions: **4-Heptylcyclohexanone** is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4][6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][6]

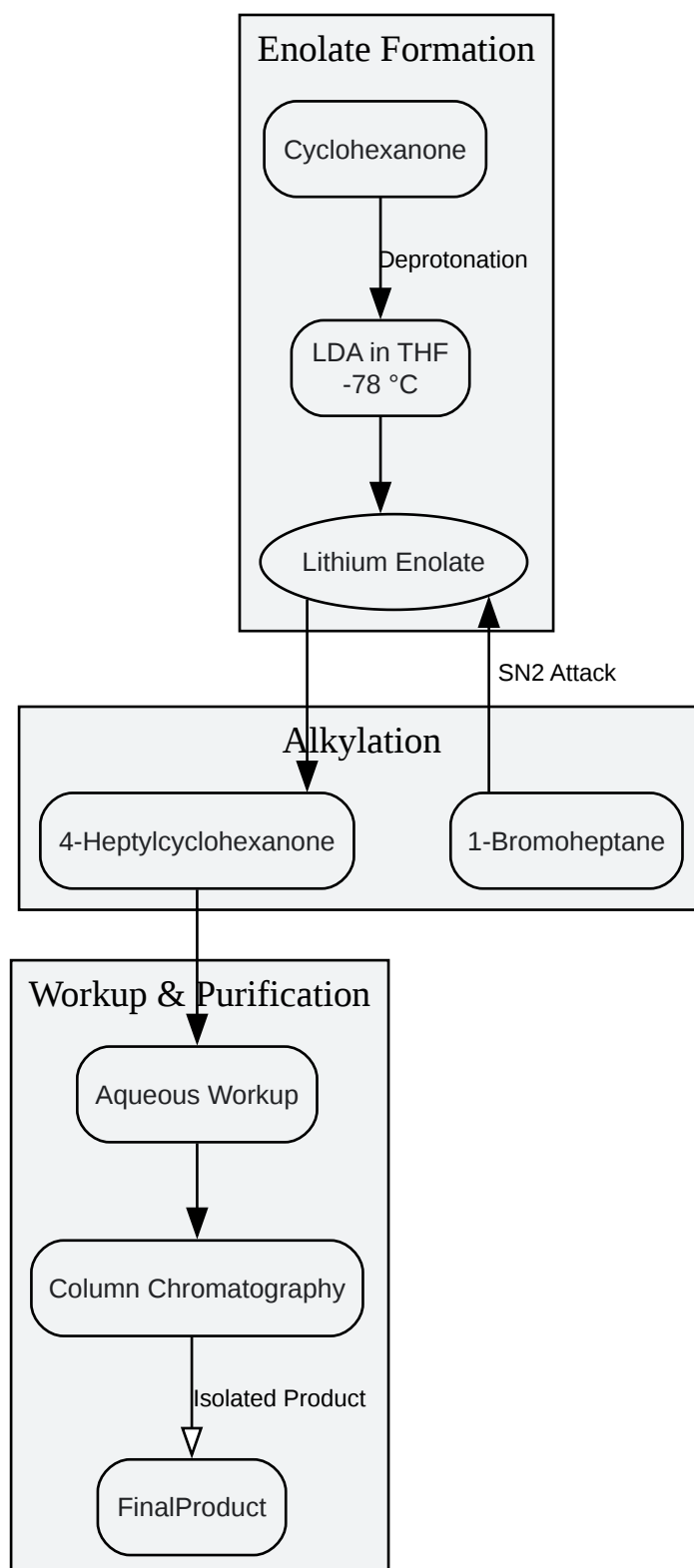
Synthetic Protocols

The synthesis of **4-Heptylcyclohexanone** can be approached through several strategic pathways. The choice of method will depend on the available starting materials, desired scale, and laboratory capabilities. Two robust and commonly employed methods are detailed below: the alkylation of a cyclohexanone enolate and the oxidation of 4-heptylcyclohexanol.

Synthesis via Alkylation of Cyclohexanone Enolate

This method involves the deprotonation of cyclohexanone to form a nucleophilic enolate, which then undergoes an SN₂ reaction with a heptyl halide. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial to ensure complete and regioselective enolate formation, minimizing self-condensation side reactions.[7]

Workflow Diagram: Alkylation of Cyclohexanone Enolate



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Caption: Workflow for the synthesis of **4-Heptylcyclohexanone** via enolate alkylation.

Protocol 1: Alkylation of Cyclohexanone with 1-Bromoheptane

Materials:

- Cyclohexanone (1.0 eq)
- Diisopropylamine (1.1 eq)
- n-Butyllithium (1.1 eq, solution in hexanes)
- 1-Bromoheptane (1.0 eq)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

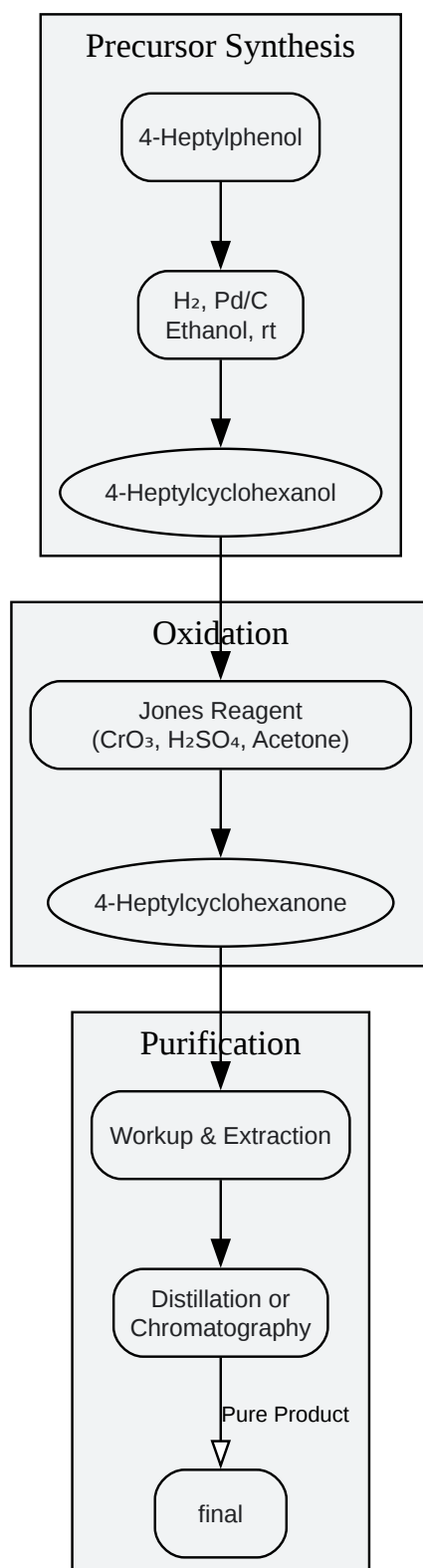
- **Enolate Formation:** To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine, followed by the dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes.
- Slowly add cyclohexanone dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
- **Alkylation:** Add 1-bromoheptane dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

- Workup: Quench the reaction by the slow addition of saturated aqueous NH_4Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash successively with water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure **4-heptylcyclohexanone**.

Synthesis via Oxidation of 4-Heptylcyclohexanol

This two-step approach first involves the synthesis of the precursor alcohol, 4-heptylcyclohexanol, followed by its oxidation to the desired ketone. The alcohol can be prepared via a Grignard reaction between a heptylmagnesium halide and cyclohexanone, or through the catalytic hydrogenation of 4-heptylphenol. The subsequent oxidation of the secondary alcohol to a ketone is a standard transformation, for which various reagents can be employed. The Jones oxidation, using chromic acid generated in situ, is a classic and effective method for this purpose.^{[8][9][10]}

Workflow Diagram: Synthesis of 4-Heptylcyclohexanol and Subsequent Oxidation



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Caption: Two-step synthesis of **4-Heptylcyclohexanone** from 4-Heptylphenol.

Protocol 2a: Catalytic Hydrogenation of 4-Heptylphenol

Materials:

- 4-Heptylphenol (1.0 eq)
- 10% Palladium on activated carbon (Pd/C) (5-10 mol%)
- Ethanol
- Hydrogen gas (H₂)

Procedure:

- In a hydrogenation vessel, dissolve 4-heptylphenol in ethanol.
- Carefully add the Pd/C catalyst.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen (typically 50-100 psi, consult specific hydrogenation equipment guidelines) and stir the mixture vigorously at room temperature until hydrogen uptake ceases.
- Carefully vent the hydrogen and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.
- Concentrate the filtrate under reduced pressure to yield crude 4-heptylcyclohexanol, which can often be used in the next step without further purification.

Protocol 2b: Jones Oxidation of 4-Heptylcyclohexanol

Materials:

- 4-Heptylcyclohexanol (1.0 eq)
- Jones reagent (prepared from chromium trioxide, sulfuric acid, and water)[8]

- Acetone
- Isopropanol (for quenching)
- Diethyl ether or dichloromethane for extraction
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** Dissolve 4-heptylcyclohexanol in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath.
- **Oxidation:** Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange-red to green. Continue adding the reagent until a faint orange color persists, indicating complete oxidation.
- **Quenching:** Quench the excess oxidant by the dropwise addition of isopropanol until the green color of Cr(III) is restored.
- **Workup:** Dilute the reaction mixture with water and extract with diethyl ether or dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous NaHCO_3 solution, followed by brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- **Purification:** The crude **4-heptylcyclohexanone** can be purified by vacuum distillation or column chromatography.

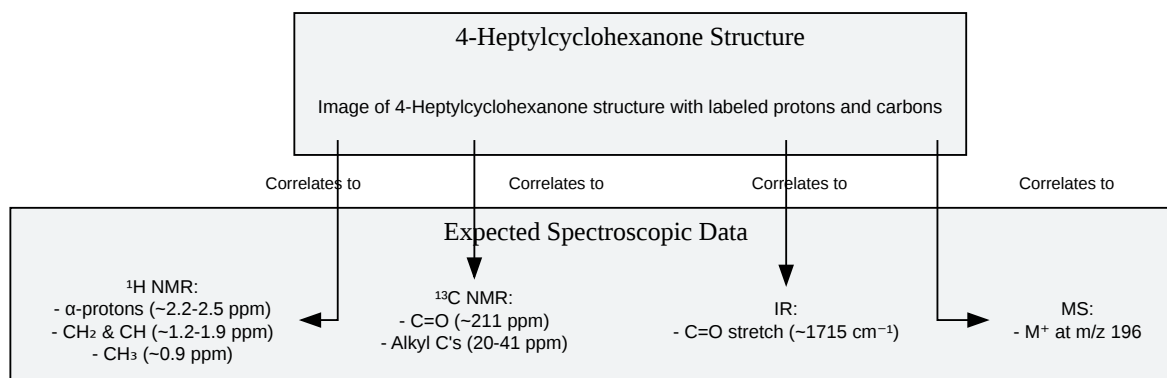
Characterization of 4-Heptylcyclohexanone

Thorough characterization is essential to confirm the identity and purity of the synthesized **4-Heptylcyclohexanone**. The following spectroscopic techniques are recommended. While experimental data for this specific compound is not widely published, the expected spectral features are outlined below based on the analysis of analogous compounds.[\[3\]](#)[\[9\]](#)

Table 2: Predicted Spectroscopic Data for **4-Heptylcyclohexanone**

Technique	Expected Features
¹ H NMR	~2.2-2.5 ppm (m, 4H): Protons alpha to the carbonyl group. ~1.7-1.9 ppm (m, 1H): Proton at the 4-position. ~1.2-1.6 ppm (m, 18H): Protons of the cyclohexyl ring and the heptyl chain. ~0.9 ppm (t, 3H): Terminal methyl group of the heptyl chain.
¹³ C NMR	~211 ppm: Carbonyl carbon (C=O). ~41 ppm: Carbons alpha to the carbonyl. ~20-40 ppm: Carbons of the cyclohexyl ring and the heptyl chain. ~14 ppm: Terminal methyl carbon of the heptyl chain.
IR (Infrared)	~1715 cm ⁻¹ : Strong C=O stretching vibration, characteristic of a cyclohexanone. [11] ~2850-2960 cm ⁻¹ : C-H stretching vibrations of the alkyl groups.
MS (Mass Spec.)	m/z 196: Molecular ion peak [M] ⁺ . Characteristic fragmentation pattern: Loss of the heptyl side chain, and alpha-cleavage adjacent to the carbonyl group. [12]

Diagram: Key Spectroscopic Correlations for **4-Heptylcyclohexanone**



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Caption: Correlation between the structure of **4-Heptylcyclohexanone** and its expected spectroscopic features.

Conclusion

This guide has provided detailed protocols for the synthesis of **4-Heptylcyclohexanone** via two distinct and reliable methods. The importance of careful experimental execution, including the use of anhydrous conditions and appropriate purification techniques, has been emphasized. The outlined characterization methods provide a framework for verifying the identity and purity of the final product. These application notes serve as a valuable resource for chemists engaged in the synthesis and application of substituted cyclohexanones, facilitating further research and development in this area.

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- How could each of the following compounds be prepared
- MASS SPECTROMETRY: FRAGMENTATION P

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